Enantiomer-Specific DNA Synthesis Activity
In the same experimental system, the (R)-(−) enantiomer of mevalonic acid initiates DNA synthesis in chronic lymphocytic leukemia (CLL) cells with stimulation indices ranging from 1.2 to 18.6 across 35 patient samples, while the (S)-(+) enantiomer produces no detectable stimulatory effect whatsoever [1]. This establishes the (S)-enantiomer as a critical stereochemical negative control for any experiment requiring discrimination between mevalonate-pathway-dependent and -independent biological effects.
| Evidence Dimension | DNA synthesis stimulation in CLL cells (stimulation index) |
|---|---|
| Target Compound Data | No stimulatory effect (stimulation index = 0) |
| Comparator Or Baseline | (R)-(−)-mevalonic acid: stimulation indices 1.2–18.6 (n = 35 patients) |
| Quantified Difference | Absolute qualitative difference: active vs. completely inactive |
| Conditions | B cell chronic lymphocytic leukemia (CLL) cells in vitro; DNA synthesis measured by [³H]-thymidine incorporation |
Why This Matters
For researchers requiring an enantiomerically pure, biologically inert mevalonate probe to serve as a stereochemical negative control or to study mevalonate kinase substrate specificity, only the (S)-enantiomer lithium salt provides the verified stereochemical identity and documented biological inactivity.
- [1] Larson RA, Yachnin S. Mevalonic acid induces DNA synthesis in chronic lymphocytic leukemia cells. Blood. 1984;64(1):257-262. DOI: 10.1182/blood.V64.1.257.257. View Source
